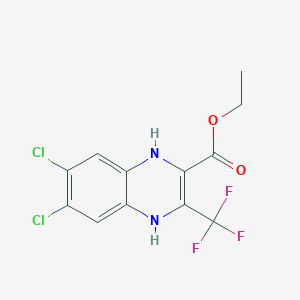Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate
CAS No.: 957062-92-9
Cat. No.: VC3758962
Molecular Formula: C12H9Cl2F3N2O2
Molecular Weight: 341.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 957062-92-9 |
|---|---|
| Molecular Formula | C12H9Cl2F3N2O2 |
| Molecular Weight | 341.11 g/mol |
| IUPAC Name | ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate |
| Standard InChI | InChI=1S/C12H9Cl2F3N2O2/c1-2-21-11(20)9-10(12(15,16)17)19-8-4-6(14)5(13)3-7(8)18-9/h3-4,18-19H,2H2,1H3 |
| Standard InChI Key | WZLILJDBHZNVHW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC2=CC(=C(C=C2N1)Cl)Cl)C(F)(F)F |
| Canonical SMILES | CCOC(=O)C1=C(NC2=CC(=C(C=C2N1)Cl)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structure
Quinoxaline derivatives represent an important class of nitrogen-containing heterocyclic compounds formed by the fusion of benzene and pyrazine rings. The basic quinoxaline structure has the molecular formula C₈H₆N₂, which is relatively rare in the natural state but can be synthesized through various methods . Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate represents a specifically substituted dihydroquinoxaline with characteristic functional groups.
Molecular Identification Parameters
The compound is uniquely identified through various chemical identifiers as summarized in Table 1:
Table 1: Chemical Identification Parameters
Structural Features
The molecular structure of ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate contains several key structural elements:
-
A 1,4-dihydroquinoxaline core (partially reduced quinoxaline)
-
Two chlorine atoms at positions 6 and 7 of the benzene ring
-
A trifluoromethyl (CF₃) group at position 3 of the pyrazine ring
-
An ethyl carboxylate (-COOC₂H₅) group at position 2
-
Two NH groups at positions 1 and 4, characteristic of the dihydro structure
This specific arrangement of functional groups distinguishes this compound from other quinoxaline derivatives and likely contributes to its unique chemical and potential biological properties .
Physical and Chemical Properties
The physical and chemical properties of ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate dictate its behavior in various chemical and biological systems.
Physical Characteristics
Based on the available data, the compound possesses the following physical properties:
Table 2: Physical Properties
| Property | Value |
|---|---|
| Physical State | Likely solid (based on similar compounds) |
| Color | Not explicitly stated in sources |
| Storage Temperature | Ambient |
| Solubility | Limited information available |
Chemical Reactivity
The chemical reactivity of this compound is governed by its functional groups:
-
The dihydroquinoxaline core provides a partially reduced heterocyclic system with two NH groups that can participate in hydrogen bonding and serve as nucleophilic centers
-
The chlorine substituents at positions 6 and 7 influence the electron distribution in the benzene ring and may participate in halogen bonding interactions
-
The trifluoromethyl group at position 3 acts as an electron-withdrawing group, affecting the electron density of the heterocyclic system
-
The ethyl carboxylate group can undergo typical ester reactions such as hydrolysis, transesterification, and reduction
Applications in Research and Development
Research Relevance
The presence of ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate in commercial chemical catalogs suggests its relevance in current research . It may serve as:
-
A building block for more complex molecules
-
A research tool for studying trifluoromethylated heterocycles
-
A potential lead compound in medicinal chemistry investigations
-
A reference standard for analytical methods
| Hazard Type | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3, Respiratory System |
| Signal Word | Warning |
Current Research Trends
The field of quinoxaline research has seen significant developments in recent years, with advances in synthesis methods and exploration of biological activities . While specific research on ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate is limited in the current literature, the broader quinoxaline research field shows several trends:
-
Development of green and sustainable synthesis methods
-
Investigation of novel biological activities, particularly in anticancer research
-
Structure-activity relationship studies to optimize pharmaceutical properties
-
Exploration of quinoxalines as scaffolds for drug discovery
Recent literature (2010-2020) has focused on developing the medicinal chemistry applications of quinoxaline derivatives, with an emphasis on their diverse pharmacological activities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume